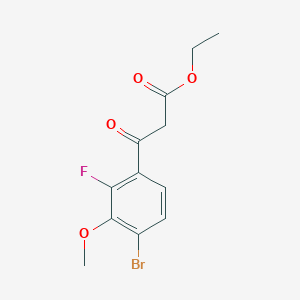

Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

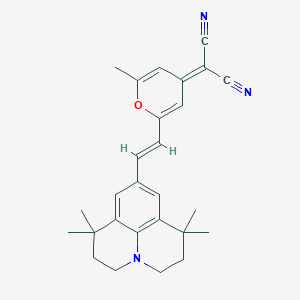

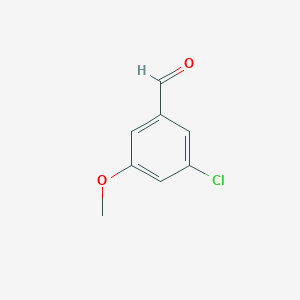

The synthesis of related ethylenes and their derivatives, including ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate, often involves strategies such as the Knoevenagel condensation or radical initiation processes. For instance, trisubstituted ethylenes with various substituents have been prepared through the piperidine catalyzed Knoevenagel condensation of ring-substituted benzaldehydes and cyanoacetates, characterized by CHN analysis, IR, and NMR spectroscopy (Awadallah et al., 2021).

Molecular Structure Analysis

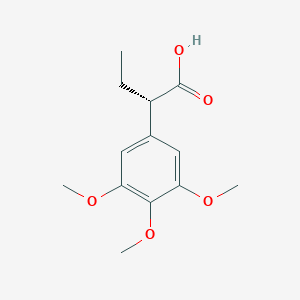

The molecular and crystal structures of similar compounds have been elucidated using single crystal X-ray diffraction, revealing details about the arrangement and interaction within the crystal lattice. For example, studies on ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate have shown how intermolecular interactions influence crystal packing stability (Kaur et al., 2012).

Chemical Reactions and Properties

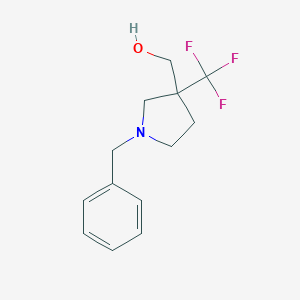

Compounds similar to ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate participate in a variety of chemical reactions, including copolymerization with styrene, which can be influenced by the presence of substituents on the phenyl ring. These reactions are typically catalyzed under specific conditions, such as radical initiation at elevated temperatures (Hussain et al., 2019).

Physical Properties Analysis

The physical properties of these compounds, including their solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments and applications. Although specific data on ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate is scarce, related studies provide insights into the factors affecting these properties, such as crystal packing and hydrogen bonding (Yeong et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the compound's functional groups and molecular structure. For example, the presence of electron-withdrawing or donating groups can significantly affect the compound's reactivity in various chemical reactions, as demonstrated in copolymerization studies (Cappas et al., 2021).

科学的研究の応用

Synthesis and Copolymerization

Synthesis and Styrene Copolymerization of Novel Halogen, Alkoxy, and Alkyl Ring-Disubstituted Isopropyl 2-Cyano-3-Phenyl-2-Propenoates Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate and similar trisubstituted ethylenes were prepared and copolymerized with styrene to form novel copolymers. These ethylenes were synthesized through piperidine catalyzed Knoevenagel condensation of ring-substituted benzaldehydes and isopropyl cyanoacetate, followed by radical initiation copolymerization with styrene. The resulting copolymers' composition was determined from nitrogen analysis, and their structure was analyzed using various techniques including IR, 1H and 13C-NMR, GPC, DSC, and TGA. This research highlighted the thermal stability and decomposition patterns of these copolymers, providing insights into their potential applications in various industries due to their unique properties (Hussain et al., 2019).

特性

IUPAC Name |

ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrFO4/c1-3-18-10(16)6-9(15)7-4-5-8(13)12(17-2)11(7)14/h4-5H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCDAFJXGOUJVGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C(=C(C=C1)Br)OC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrFO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60582877 |

Source

|

| Record name | Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate | |

CAS RN |

194804-99-4 |

Source

|

| Record name | Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate](/img/structure/B70767.png)